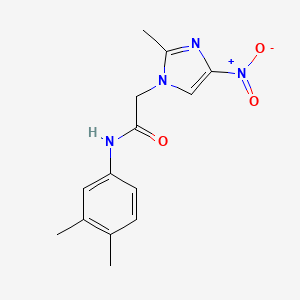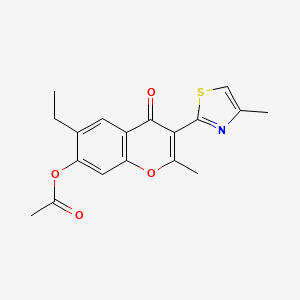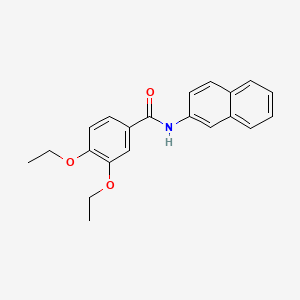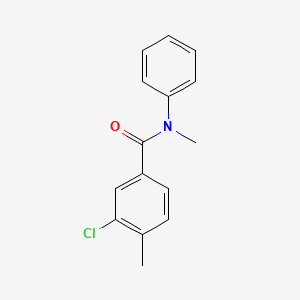
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea, also known as EMPTU, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. EMPTU belongs to the family of thiourea derivatives, which are known for their diverse biological and chemical properties. In
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been studied for its potential applications in various scientific fields, including medicine, agriculture, and materials science. In medicine, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. In agriculture, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been investigated as a potential herbicide and fungicide. In materials science, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks.
Mecanismo De Acción
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. For example, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea can induce apoptosis, or programmed cell death, in cancer cells. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to inhibit the replication of various viruses, including HIV and influenza. In animal studies, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to exhibit anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has several advantages for use in lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Careful handling and disposal of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea are necessary to ensure the safety of researchers and the environment.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea, including the development of more efficient synthesis methods, the identification of novel biological targets and mechanisms of action, and the evaluation of its potential clinical applications. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea and its derivatives could also be used as building blocks for the synthesis of novel materials with unique properties. Further studies are needed to fully explore the potential of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea in various scientific fields.
Métodos De Síntesis
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea can be synthesized by reacting 2-methylphenyl isothiocyanate and 4-ethoxyaniline in the presence of a suitable catalyst, such as triethylamine or sodium hydroxide. The reaction typically takes place in a solvent, such as ethanol or methanol, at room temperature or under reflux conditions. The resulting product can be purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-3-19-14-10-8-13(9-11-14)17-16(20)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQAFAABUXXMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)

![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)

![5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![2-{benzyl[(2-nitrophenyl)thio]amino}pyridine](/img/structure/B5809613.png)


![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)
